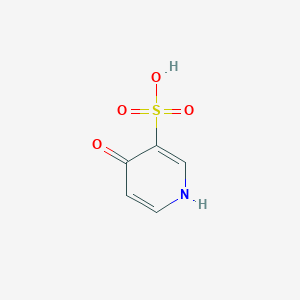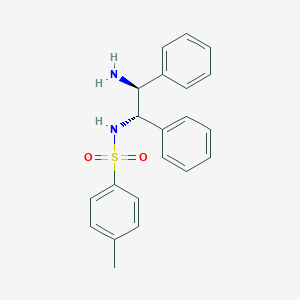
Dipentast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentast, also known as gadolinium sodium diethylenetriamine pentaacetic acid, is a chemical compound with the formula C14H18N3O10.Gd.2Na . This compound is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium sodium diethylenetriamine pentaacetic acid involves the reaction of gadolinium chloride with diethylenetriamine pentaacetic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of gadolinium sodium diethylenetriamine pentaacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The compound is then purified through crystallization and filtration techniques before being formulated for medical use .
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium sodium diethylenetriamine pentaacetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups. These reactions involve the formation of stable complexes with metal ions, which is the basis for its use as a contrast agent in MRI .
Common Reagents and Conditions: The common reagents used in the reactions involving gadolinium sodium diethylenetriamine pentaacetic acid include gadolinium chloride, sodium hydroxide, and diethylenetriamine pentaacetic acid. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions to ensure the formation of stable complexes .
Major Products: The major product formed from the reaction of gadolinium chloride with diethylenetriamine pentaacetic acid in the presence of sodium hydroxide is gadolinium sodium diethylenetriamine pentaacetic acid. This complex is highly stable and is used as a contrast agent in MRI .
Applications De Recherche Scientifique
Gadolinium sodium diethylenetriamine pentaacetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a chelating agent to form stable complexes with various metal ions. This property makes it useful in analytical chemistry for the detection and quantification of metal ions in different samples .
Biology: In biology, gadolinium sodium diethylenetriamine pentaacetic acid is used in various imaging techniques to study the structure and function of biological tissues. Its ability to enhance the contrast in MRI makes it a valuable tool for researchers studying the anatomy and physiology of different organisms .
Medicine: In medicine, this compound is widely used as a contrast agent in MRI to improve the visibility of internal body structures. It is particularly useful in detecting abnormalities in the brain, spine, and other soft tissues. The compound’s ability to enhance the contrast in MRI images helps in the accurate diagnosis of various medical conditions .
Industry: In the industrial sector, gadolinium sodium diethylenetriamine pentaacetic acid is used in the production of high-purity gadolinium compounds. These compounds are used in various applications, including the manufacturing of electronic devices and the development of new materials .
Mécanisme D'action
The mechanism of action of gadolinium sodium diethylenetriamine pentaacetic acid involves its ability to form stable complexes with metal ions. When used as a contrast agent in MRI, the compound enhances the relaxation rate of nearby protons, resulting in increased signal intensity in the images. This effect is due to the paramagnetic properties of gadolinium, which creates a large local magnetic field when placed in an external magnetic field .
Comparaison Avec Des Composés Similaires
Gadolinium sodium diethylenetriamine pentaacetic acid is unique in its ability to form highly stable complexes with metal ions, making it an effective contrast agent in MRI. Similar compounds include gadodiamide, gadoterate meglumine, and gadobenate dimeglumine. These compounds also contain gadolinium and are used as contrast agents in MRI, but they differ in their chemical structures and stability .
List of Similar Compounds:- Gadodiamide
- Gadoterate meglumine
- Gadobenate dimeglumine
Each of these compounds has unique properties that make them suitable for specific imaging applications. gadolinium sodium diethylenetriamine pentaacetic acid is particularly valued for its high stability and effectiveness as a contrast agent .
Propriétés
IUPAC Name |
disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Gd.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUMCEKNYIDPPZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18GdN3Na2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92923-64-3 |
Source


|
| Record name | Gadolinium sodium diethylenetriamine pentaacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092923643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GADOLINIUM SODIUM DIETHYLENETRIAMINE PENTAACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4LC4U78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide](/img/structure/B126389.png)

![(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid](/img/structure/B126396.png)

